molecular formula C17H19N5OS B2602042 (R)-Simurosertib CAS No. 1330782-69-8

(R)-Simurosertib

Katalognummer B2602042
CAS-Nummer: 1330782-69-8
Molekulargewicht: 341.43
InChI-Schlüssel: XGVXKJKTISMIOW-CYBMUJFWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(R)-Simurosertib is a selective inhibitor of the KRAS G12C mutant protein, which is a commonly found mutation in various types of cancer. This molecule has shown promising results in preclinical studies and is currently being investigated in clinical trials as a potential cancer therapy.

Wirkmechanismus

(R)-Simurosertib works by binding to the KRAS G12C mutant protein and preventing it from activating downstream signaling pathways that promote tumor growth. This results in decreased tumor growth and increased cell death.
Biochemical and Physiological Effects:
(R)-Simurosertib has been shown to selectively inhibit the KRAS G12C mutant protein without affecting the wild-type KRAS protein. This selectivity is important as the wild-type KRAS protein is essential for normal cell function. In preclinical studies, (R)-Simurosertib has been shown to inhibit tumor growth and induce cell death in cell lines and animal models with KRAS G12C mutations.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using (R)-Simurosertib in lab experiments is its selectivity for the KRAS G12C mutant protein, which allows for specific targeting of cancer cells with this mutation. However, one limitation is that not all cancers have the KRAS G12C mutation, so (R)-Simurosertib may not be effective in all types of cancer.

Zukünftige Richtungen

There are several future directions for the research and development of (R)-Simurosertib. One direction is to continue clinical trials to determine its safety and efficacy in humans. Another direction is to investigate its potential use in combination with other cancer therapies to enhance its effectiveness. Additionally, further research is needed to determine if (R)-Simurosertib can be used to treat other types of cancer with KRAS mutations.

Synthesemethoden

The synthesis method of (R)-Simurosertib involves the use of chiral pool synthesis, which uses readily available chiral starting materials to create the desired chiral compound. The synthesis starts with the preparation of a chiral alcohol, which is then converted to the corresponding tosylate. The tosylate is then reacted with a nucleophile to form the desired (R)-Simurosertib molecule.

Wissenschaftliche Forschungsanwendungen

(R)-Simurosertib is being investigated as a potential cancer therapy due to its ability to selectively inhibit the KRAS G12C mutant protein. This mutation is found in approximately 13% of non-small cell lung cancers and 1-3% of other solid tumors. Preclinical studies have shown that (R)-Simurosertib can inhibit tumor growth in cell lines and animal models with KRAS G12C mutations.

Eigenschaften

IUPAC Name

2-[(2R)-1-azabicyclo[2.2.2]octan-2-yl]-6-(5-methyl-1H-pyrazol-4-yl)-3H-thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5OS/c1-9-11(8-18-21-9)14-7-12-15(24-14)17(23)20-16(19-12)13-6-10-2-4-22(13)5-3-10/h7-8,10,13H,2-6H2,1H3,(H,18,21)(H,19,20,23)/t13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGVXKJKTISMIOW-CYBMUJFWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1)C2=CC3=C(S2)C(=O)NC(=N3)C4CC5CCN4CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=NN1)C2=CC3=C(S2)C(=O)NC(=N3)[C@H]4CC5CCN4CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-Simurosertib

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.